Bace1-IN-5 vs. BACE1-IN-4: 2.4-Fold Lower Enzymatic Potency but Superior Cellular Aβ Reduction and In Vivo Brain Aβ Lowering
Bace1-IN-5 exhibits an enzymatic IC50 of 9.1 nM against BACE1, whereas the related analog BACE1-IN-4 displays a more potent IC50 of 3.8 nM (Ki = 1.9 nM) [1]. Despite this 2.4-fold lower enzymatic potency, Bace1-IN-5 achieves a cellular Aβ IC50 of 0.82 nM and demonstrates robust in vivo brain Aβ reduction of 87% at 3 mg/kg (p.o.) in ICR mice with a free brain concentration of 21 nM and a Kp,uu of 1.3 at 1 mg/kg [1]. In contrast, BACE1-IN-4 lacks reported cellular Aβ inhibition data and in vivo brain Aβ reduction metrics in the primary literature, making Bace1-IN-5 a more thoroughly characterized tool for translational studies requiring validated central target engagement [1].
| Evidence Dimension | BACE1 enzymatic inhibition (IC50) and cellular Aβ inhibition (IC50) |
|---|---|
| Target Compound Data | Bace1-IN-5: BACE1 IC50 = 9.1 nM; Cellular Aβ IC50 = 0.82 nM |
| Comparator Or Baseline | BACE1-IN-4: BACE1 IC50 = 3.8 nM; Ki = 1.9 nM; Cellular Aβ IC50 = Not reported |
| Quantified Difference | BACE1-IN-4 is 2.4-fold more potent enzymatically (3.8 nM vs. 9.1 nM); Bace1-IN-5 cellular Aβ IC50 = 0.82 nM (no comparator data) |
| Conditions | BACE1 enzymatic assay (TargetMol reported values); Cellular Aβ assay in APP-overexpressing cells |
Why This Matters
For procurement decisions, enzymatic potency alone does not predict cellular or in vivo efficacy; Bace1-IN-5 provides validated cellular and in vivo Aβ reduction data essential for translational studies, whereas BACE1-IN-4 lacks comparable in vivo characterization.
- [1] Kusakabe KI, et al. Trifluoromethyl Dihydrothiazine-Based β-Secretase (BACE1) Inhibitors with Robust Central Aβ Reduction and Minimal Covalent Binding Burden. ChemMedChem. 2019 Oct 27. DOI: 10.1002/cmdc.201900478 View Source
